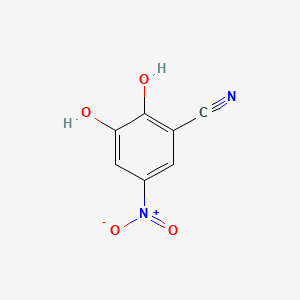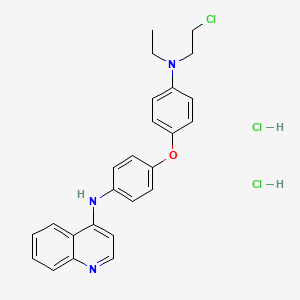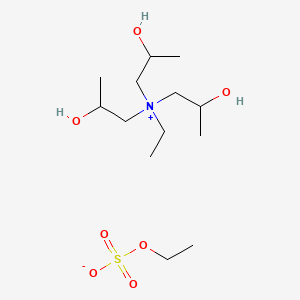
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt: is a chemical compound with the molecular formula C10H20N2O2S4Zn and a molecular weight of 393.928
Méthodes De Préparation
The synthesis of O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt involves the reaction of 2-(Dimethylamino)ethanol with carbon disulfide in the presence of a base, followed by the addition of zinc chloride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and nucleophiles like amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt involves its interaction with molecular targets, such as enzymes or proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt can be compared with other similar compounds, such as:
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, copper salt
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, nickel salt
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, cobalt salt
These compounds share similar chemical structures and properties but differ in their metal ion components.
Propriétés
Numéro CAS |
93940-22-8 |
|---|---|
Formule moléculaire |
C10H20N2O2S4Zn |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
zinc;2-(dimethylamino)ethoxymethanedithioate |
InChI |
InChI=1S/2C5H11NOS2.Zn/c2*1-6(2)3-4-7-5(8)9;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
DJPPVPIDTHEALA-UHFFFAOYSA-L |
SMILES canonique |
CN(C)CCOC(=S)[S-].CN(C)CCOC(=S)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















